![molecular formula C14H10F2O2 B1282801 2,2-Bis(4-fluorophenyl)acetic acid CAS No. 361-63-7](/img/structure/B1282801.png)
2,2-Bis(4-fluorophenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves refluxing starting materials with appropriate reagents. For instance, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . Similarly, 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid was synthesized by carboxylation of a lithiated intermediate with gaseous CO2 . These methods suggest that the synthesis of 2,2-bis(4-fluorophenyl)acetic acid could potentially involve similar strategies, such as refluxing or carboxylation reactions.
Molecular Structure Analysis
Crystal structure elucidation is a common technique used to analyze the molecular structure of compounds. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined, and it crystallizes in the monoclinic system . The crystal structure of 1,2-bis(pyridin-1-ium-4-yl)ethylene bis(5-fluorouracil-1-acetate) was also determined, revealing a three-dimensional network formed by intermolecular hydrogen bonds . These studies indicate that the molecular structure of 2,2-bis(4-fluorophenyl)acetic acid could be similarly analyzed using X-ray crystallography to reveal its crystalline form and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds containing fluorophenyl groups can be studied using various techniques. For instance, 2-fluoro-2 phenylacetic acid was used as a chiral derivatizing agent, and its reactivity was analyzed using 19F NMR spectroscopy . This suggests that 2,2-bis(4-fluorophenyl)acetic acid could also be studied using NMR to understand its chemical behavior, particularly in the context of chiral derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often characterized using techniques such as IR, NMR, and MS. For example, the bis(2-morpholino-1-methylethyl) esters of various carboxylic acids were characterized by their IR and PMR spectra . Similarly, the structure of 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid was characterized using X-ray diffraction data . These methods could be applied to 2,2-bis(4-fluorophenyl)acetic acid to determine its physical and chemical properties, such as solubility, melting point, and spectral data.
Scientific Research Applications
1. Pharmaceutical Intermediate
2,2-Bis(4-fluorophenyl)acetic acid is significant as a pharmaceutical intermediate. It is typically synthesized via Friedel-Crafts reaction, and through sulfonation, undesired isomers can be efficiently removed, indicating its importance in refining pharmaceutical compounds (Fan, 1990).
2. Formation of 1,2-Dioxanes
In chemical synthesis, 2,2-Bis(4-fluorophenyl)acetic acid plays a role in the formation of 1,2-dioxanes. This process involves the reaction of certain ethenes with manganese(III) compounds, showcasing its application in creating complex organic compounds (Nishino et al., 1991).
3. Environmental Contaminant Studies
Although not directly related to 2,2-Bis(4-fluorophenyl)acetic acid, its structural analog, 2,2-bis(chlorophenyl)acetic acid, has been a focus in environmental studies, especially in aquatic systems. Such studies highlight the need to understand and monitor similar compounds in the environment (Heberer & Dünnbier, 1999).
4. Fuel Cell Applications
In the field of energy, sulfonated block copolymers containing bis(4-fluorophenyl)sulfone, closely related to 2,2-Bis(4-fluorophenyl)acetic acid, have been synthesized for fuel-cell applications. These materials show promising properties like high proton conductivity, making them valuable for sustainable energy technologies (Bae et al., 2009).
5. Crystal Structure and Antitumor Research
Studies on the crystal structure of compounds involving 5-fluorouracil-1-acetate, a derivative of 5-fluorouracil, and its interactions with other molecules like 1,2-bis(pyridin-1-ium-4-yl)ethylene are relevant. These investigations contribute to understanding the properties of fluorinated compounds and their potential in cancer treatment (Chen & Xiang, 2006).
Future Directions
The future research directions for “2,2-Bis(4-fluorophenyl)acetic acid” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity and mechanism of action, investigating its potential biological activities, and developing new synthetic routes or improving existing ones .
properties
IUPAC Name |
2,2-bis(4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCIWAVBWPRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542629 | |
Record name | Bis(4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-fluorophenyl)acetic acid | |
CAS RN |
361-63-7 | |
Record name | Bis(4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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